5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol
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Description
5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. Triazoles are known for their superior pharmacological applications and can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . They exhibit significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Scientific Research Applications
Antibacterial Activity
Scientific Field
Microbiology and Medicinal Chemistry
Summary
The global spread of drug-resistant bacteria necessitates the development of new antimicrobial agents. Compounds containing the 1,2,4-triazole ring, such as 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol, exhibit significant antibacterial activity. Researchers have explored this heterocyclic core to combat microbial resistance.
Experimental Procedures
Results
Studies have shown promising antibacterial activity of 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol against relevant pathogens . Further optimization and rational design can enhance its antibacterial potential.
Corrosion Inhibition
Scientific Field
Materials Science and Corrosion Chemistry
Summary
5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol acts as an effective inhibitor against mild steel corrosion in acidic environments.
Experimental Procedures
Results
The compound demonstrated an impressive inhibition efficiency of 97.9% against mild steel corrosion . Its mixed-type inhibition mechanism contributes to protection.
DNA Marker Detection
Scientific Field
Analytical Chemistry and Biotechnology
Summary
Researchers have utilized 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol to design a surface-enhanced Raman scattering-based probe for rapid and accurate DNA marker detection.
Experimental Procedures
Results
The compound-based probe enables fast and sensitive DNA marker detection . Its application extends to genomics and diagnostics.
Synthesis of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives
Scientific Field
Organic Chemistry and Drug Design
Summary
Researchers have employed 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol in the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives.
Experimental Procedures
Results
The compound serves as a valuable building block for novel heterocyclic structures . These derivatives may have potential pharmacological applications.
properties
IUPAC Name |
5-(2-bromophenyl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-6-4-2-1-3-5(6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLYSRWJOIGDAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=S)NN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356149 |
Source
|
Record name | 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
39751-84-3 |
Source
|
Record name | 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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